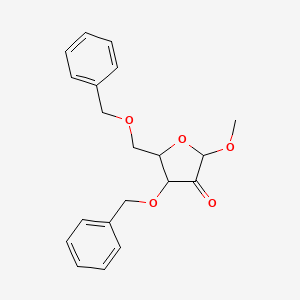
4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxydihydrofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside is a compound with the molecular formula C20H22O5 and a molecular weight of 342.39 g/mol. It is a derivative of ribofuranoside and is highly valued in the biomedical sector for its potential antiviral capacity.
Métodos De Preparación
The synthesis of Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside involves several steps. One common method includes the protection of hydroxyl groups followed by selective benzylation. The reaction conditions typically involve the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential antiviral properties make it a candidate for studying viral infections.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral treatments.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside involves its interaction with specific molecular targets. The compound may inhibit viral replication by interfering with the viral RNA or DNA synthesis pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve key enzymes required for viral replication.
Comparación Con Compuestos Similares
Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside can be compared with other similar compounds such as:
Methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside: Similar in structure but lacks the keto group.
Methyl 3,5-di-O-benzyl-2-keto-beta-D-ribofuranoside: An isomer with a different configuration at the anomeric carbon.
Methyl 3,5-di-O-benzyl-2-keto-alpha-D-arabinofuranoside: Similar structure but derived from arabinose instead of ribose.
The uniqueness of Methyl 3,5-di-O-benzyl-2-keto-alpha-D-ribofuranoside lies in its specific configuration and functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17,19-20H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOWUVUWHAHQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(=O)C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
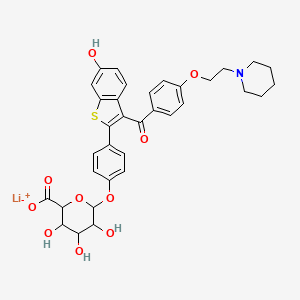
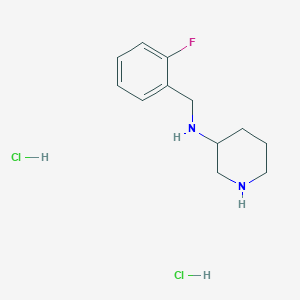
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14783938.png)
![3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B14783947.png)

![2-phenyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14783952.png)
![2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol](/img/structure/B14783965.png)
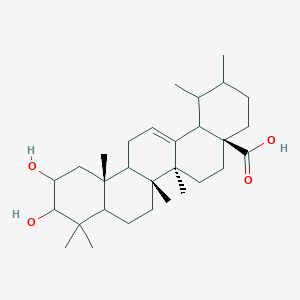
![4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14783987.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14783995.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14784011.png)
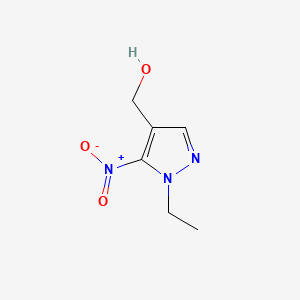
![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14784024.png)
